2-Ethylheptyl isobutyrate
Description
2-Ethylheptyl isobutyrate (CAS: Not explicitly provided in evidence; structurally analogous to 2-Ethylheptyl butyrate, CAS 94200-05-2 ) is a branched-chain ester derived from isobutyric acid (2-methylpropanoic acid) and 2-ethylheptanol. Its molecular formula is C₁₃H₂₆O₂, with a molecular weight of 214.35 g/mol. The compound features a long alkyl chain (2-ethylheptyl) esterified with a branched carboxylic acid (isobutyrate), conferring unique physicochemical properties such as lower volatility and higher hydrophobicity compared to shorter-chain esters.
Properties
CAS No. |
94200-07-4 |
|---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
2-ethylheptyl 2-methylpropanoate |
InChI |
InChI=1S/C13H26O2/c1-5-7-8-9-12(6-2)10-15-13(14)11(3)4/h11-12H,5-10H2,1-4H3 |
InChI Key |
WTUQRNIKYKFKCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC)COC(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylheptyl isobutyrate is synthesized through an esterification reaction between 2-ethylheptanol and isobutyric acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods: In industrial settings, the production of 2-ethylheptyl isobutyrate involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed to drive the reaction to completion. This method ensures high yield and purity of the product.
Chemical Reactions Analysis
Reaction Mechanism
The esterification follows the Fischer esterification mechanism , a reversible process involving six steps:
-
Protonation of the carboxylic acid’s carbonyl oxygen.
-
Nucleophilic addition of the alcohol to the protonated carbonyl, forming a tetrahedral intermediate.
-
Deprotonation and protonation to form a better leaving group (water).
-
Elimination of water, yielding a protonated ester.
Reaction Conditions
-
Catalysts : Strong acids like sulfuric acid, p-toluenesulfonic acid, or methanesulfonic acid .
-
Molar ratios : Alcohol to acid ratios often range from 0.1:1 to 10:1 to optimize separation efficiency .
-
Azeotropic agents : Benzene or toluene are used to remove water via distillation, driving equilibrium toward ester formation .
Hydrolysis of 2-Ethylheptyl Isobutyrate
Hydrolysis of esters proceeds under acidic or basic conditions to regenerate the parent acid and alcohol. For 2-ethylheptyl isobutyrate:
Acid-Catalyzed Hydrolysis
-
Mechanism : Similar to esterification, involving protonation, nucleophilic attack by water, and elimination of the alcohol .
-
Kinetics : Branched esters (e.g., isobutyrate derivatives) hydrolyze slower than straight-chain esters due to steric hindrance .
Base-Catalyzed Hydrolysis
-
Mechanism : Involves nucleophilic attack by hydroxide ions, forming a carboxylate intermediate .
-
Metabolic Pathways : In vivo, esters like isobutyl isobutyrate rapidly hydrolyze to isobutanol and isobutyric acid .
Transesterification Reactions
Transesterification involves exchanging the alcohol component of the ester with another alcohol under acidic conditions. For 2-ethylheptyl isobutyrate:
-
Reaction conditions : Acid catalysts (e.g., sulfuric acid) and excess alcohol .
-
Applications : Useful for producing esters with different alcohol moieties (e.g., methyl or ethyl esters) .
Biodegradability
-
Aerobic degradation : Readily biodegradable under aerobic conditions, as observed for similar isobutyrate esters .
-
Hydrolysis stability : Half-life decreases with increasing pH (e.g., ~337 days at pH 8) .
Toxicokinetics
-
Metabolism : Rapidly hydrolyzed to isobutanol and isobutyric acid, which are further metabolized via oxidation .
-
Toxicity : Low acute toxicity (oral LD₅₀ >6,400 mg/kg in rats; dermal LD₅₀ >10 mL/kg in rabbits) .
Comparison of Reaction Conditions
Scientific Research Applications
Chemistry: 2-Ethylheptyl isobutyrate is used as a solvent and intermediate in organic synthesis. Its ester functional group makes it a valuable compound in the preparation of other esters and organic compounds .
Biology: In biological research, esters like 2-ethylheptyl isobutyrate are studied for their potential as bioactive compounds. They are investigated for their interactions with biological membranes and their effects on cellular processes .
Medicine: While not directly used as a drug, 2-ethylheptyl isobutyrate and similar esters are studied for their potential therapeutic properties. They are explored for their ability to modulate biological pathways and their potential as drug delivery agents .
Industry: In the fragrance industry, 2-ethylheptyl isobutyrate is used as a fragrance ingredient due to its pleasant odor. It is also used in the formulation of personal care products, such as lotions and creams .
Mechanism of Action
The mechanism of action of 2-ethylheptyl isobutyrate involves its interaction with biological membranes. As an ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
Table 1: Key Properties of 2-Ethylheptyl Isobutyrate and Comparable Esters
Physicochemical and Application Differences
Branching and Chain Length
- 2-Ethylheptyl isobutyrate vs. Ethyl isobutyrate : The extended 2-ethylheptyl chain increases hydrophobicity and reduces volatility compared to ethyl isobutyrate (boiling point ~167°C for ethyl isobutyrate vs. estimated >250°C for 2-ethylheptyl isobutyrate). This makes the latter more suitable for high-temperature applications or sustained-release formulations.
- Isobutyrate vs. Butyrate: The branched isobutyrate group (vs.
Industrial and Commercial Uses
- SAIB (): Used in vaping liquids as a stabilizer due to its viscous nature and GRAS status, unlike 2-ethylheptyl isobutyrate, which lacks documented use in this sector.
- Phenoxyethyl isobutyrate (): Valued in perfumery for sweet, fruity notes, whereas 2-ethylheptyl isobutyrate’s larger size may limit its volatility and fragrance utility.
Biological Activity
2-Ethylheptyl isobutyrate is an ester compound that has garnered attention due to its potential biological activities and applications in various fields, including toxicology, pharmacology, and environmental science. This article provides a comprehensive overview of the biological activity of 2-ethylheptyl isobutyrate, focusing on its toxicity profiles, metabolic pathways, and effects on aquatic organisms.
Chemical Structure and Properties
2-Ethylheptyl isobutyrate is classified as an alkyl ester derived from isobutyric acid and 2-ethylheptanol. Its chemical formula is , and it possesses unique properties that influence its biological interactions.
Acute Toxicity
The acute toxicity of 2-ethylheptyl isobutyrate has been assessed in various studies. The oral LD50 in rats is reported to be greater than 6400 mg/kg body weight (bw), indicating low acute toxicity. Dermal exposure in rabbits showed an LD50 greater than 10 ml/kg bw, while inhalation studies revealed a lethal concentration (LC66) of 5423 ppm for a 6-hour exposure period .
Chronic Toxicity
Chronic exposure studies have indicated no significant adverse effects at doses up to 1000 mg/kg bw/day in rats over an 18-week period. The no observed adverse effect level (NOAEL) was established at this dose, suggesting that long-term exposure may not pose significant health risks under controlled conditions .
Metabolism and Pharmacokinetics
Studies on the metabolism of 2-ethylheptyl isobutyrate indicate rapid absorption and metabolism. Following intravenous administration in rats, peak plasma levels were observed within seconds, with a half-life (T1/2) of approximately 11.1 seconds. The compound is metabolized primarily to isobutanol and isobutyric acid, which are further processed in the liver .
Aquatic Toxicity
The ecotoxicological effects of 2-ethylheptyl isobutyrate have been evaluated using various aquatic organisms:
| Organism | Endpoint | Value |
|---|---|---|
| Rainbow Trout (Oncorhynchus mykiss) | Acute LC50 (96h) | 8.27 mg/L |
| Daphnia magna | Chronic EC50 (48h) | 55.8 - 59.3 mg/L |
| Green Alga (Selenastrum capricornutum) | Chronic EC50 (72h) | >21.9 mg/L |
These values suggest moderate toxicity to aquatic life, particularly affecting fish and invertebrates .
Study on Fish Exposure
In a controlled study, rainbow trout exposed to varying concentrations of 2-ethylheptyl isobutyrate demonstrated significant mortality at concentrations exceeding the LC50 threshold. Behavioral changes were also noted, including reduced swimming activity and feeding behavior, indicating potential sub-lethal effects that could impact population dynamics in natural habitats .
Impact on Microbiota
Research has also explored the influence of endocrine-disrupting chemicals like 2-ethylheptyl isobutyrate on gut microbiota. In animal models, alterations in microbial diversity were observed following exposure, suggesting potential implications for metabolic health and disease susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
